

Cross-Resistance Between Flutolanil and Other SDHI Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flutolanil*

Cat. No.: *B150245*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Flutolanil** with other succinate dehydrogenase inhibitor (SDHI) fungicides, focusing on cross-resistance patterns. The information is supported by experimental data from various studies to aid in research and development efforts in the field of fungicide resistance.

Introduction to SDHI Fungicides and Resistance

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that target Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, inhibiting fungal respiration. [1] This mode of action is highly specific, which has led to the development of resistance in various fungal pathogens. The primary mechanism of resistance to SDHI fungicides is target site modification due to mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhA, SdhB, SdhC, and SdhD). [1]

Cross-resistance, where resistance to one fungicide confers resistance to another, is a significant concern within the SDHI class. However, the patterns of cross-resistance can be complex and are often dependent on the specific mutation in the SDH gene and the chemical structure of the SDHI fungicide. [2] **Flutolanil**, a member of the phenyl-benzamide chemical group, is an established SDHI fungicide primarily used against basidiomycete fungi, such as *Rhizoctonia solani*. [1] Understanding its cross-resistance profile with newer, broader-spectrum SDHIs is crucial for effective resistance management strategies.

Quantitative Data on Cross-Resistance

Direct comparative studies on the cross-resistance of **flutolanil** with a wide array of other SDHI fungicides across multiple pathogens are limited. The following tables summarize available data on the sensitivity of various fungal pathogens to **flutolanil** and other selected SDHIs, compiled from multiple sources. It is important to note that EC50 values can vary depending on the specific isolates and experimental conditions.

Table 1: In Vitro Sensitivity of *Rhizoctonia solani* to **Flutolanil** and Other SDHI Fungicides

Fungicide	Chemical Group	Mean EC50 (µg/mL)	Pathogen	Reference(s)
Flutolanil	Phenyl-benzamide	0.0736 ± 0.0331	<i>Rhizoctonia solani</i>	[3]
Flutolanil	Phenyl-benzamide	0.3199 ± 0.0149	<i>Rhizoctonia</i> isolates	[4]
Mepronil	Phenyl-benzamide	0.094 ± 0.02	<i>Rhizoctonia solani</i>	[5]
Boscalid	Pyridine-carboxamide	2.04 ± 0.36	<i>Rhizoctonia solani</i>	[5]
Thifluzamide	Thiazole-carboxamide	0.0659	<i>Rhizoctonia solani</i>	[6]

Table 2: Cross-Resistance Patterns in *Botrytis cinerea* for Various SDHI Fungicides (**Flutolanil** data not available in the same study)

SDHI Fungicide	Chemical Group	EC50 Range (µg/mL) for Resistant Isolates	Associated Mutations in <i>sdhB</i>	Reference(s)
Boscalid	Pyridine-carboxamide	>100	H272R, H272Y, P225F, N230I	[7][8][9]
Fluopyram	Pyridinyl-ethyl-benzamide	0.5 - 99	H272L, P225F, N230I	[9]
Fluxapyroxad	Pyrazole-carboxamide	1 - >100	H272Y, H272L, P225F, N230I	[9]
Penthiopyrad	Pyrazole-carboxamide	1 - >100	H272Y, H272L, P225F, N230I	[9]
Benzovindiflupyr	Pyrazole-carboxamide	<0.5 (sensitive)	H272Y, N230I, P225F	[9]

Table 3: Sensitivity of *Sclerotinia sclerotiorum* to Selected SDHI Fungicides (**Flutolanil** data not available in the same study)

Fungicide	Chemical Group	Mean EC50 (µg/mL)	Pathogen	Reference(s)
Boscalid	Pyridine-carboxamide	0.068 - 0.219	<i>Sclerotinia sclerotiorum</i>	[10]
Fluxapyroxad	Pyrazole-carboxamide	0.021 - 0.095	<i>Sclerotinia sclerotiorum</i>	[11][12]
Penthiopyrad	Pyrazole-carboxamide	1.054 ± 0.633	<i>Sclerotinia sclerotiorum</i>	[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing fungicide resistance.

Mycelial Growth Inhibition Assay

This is a common method to determine the in vitro efficacy of fungicides and to calculate the Effective Concentration 50% (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth.

1. Fungal Isolates and Culture Preparation:

- Fungal isolates are obtained from field samples or culture collections.
- Isolates are grown on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at a specific temperature (e.g., 20-25°C) until the colonies reach a desired diameter.

2. Fungicide Stock and Working Solutions:

- A stock solution of the technical grade fungicide is prepared by dissolving it in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
- A series of working solutions are prepared by diluting the stock solution with sterile distilled water to achieve the desired final concentrations in the growth medium.

3. Preparation of Fungicide-Amended Media:

- The nutrient agar medium is prepared and autoclaved.
- After the medium has cooled to approximately 50-60°C, the fungicide working solutions are added to achieve the desired final concentrations. The same volume of solvent is added to the control plates.
- The amended medium is then poured into sterile Petri dishes.

4. Inoculation and Incubation:

- Mycelial plugs (typically 5 mm in diameter) are taken from the margin of an actively growing fungal colony.
- A single mycelial plug is placed, mycelium-side down, in the center of each fungicide-amended and control Petri dish.

- The plates are incubated at a constant temperature in the dark for a specified period (e.g., 3-7 days), or until the mycelial growth in the control plates has reached a certain diameter.

5. Data Collection and Analysis:

- The diameter of the fungal colony on each plate is measured in two perpendicular directions.
- The percentage of mycelial growth inhibition is calculated using the formula: $\text{Inhibition (\%)} = [(dc - dt) / dc] * 100$ where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the fungicide-amended plate.
- The EC50 values are calculated by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Molecular Characterization of SDH Genes

To understand the mechanism of resistance, the genes encoding the subunits of the SDH enzyme are sequenced to identify mutations.

1. DNA Extraction:

- Mycelium from the fungal isolate is harvested from a liquid or solid culture.
- Genomic DNA is extracted using a commercial DNA extraction kit or a standard protocol (e.g., CTAB method).

2. PCR Amplification:

- Specific primers are designed to amplify the *SdhA*, *SdhB*, *SdhC*, and *SdhD* genes.
- Polymerase Chain Reaction (PCR) is performed using the extracted DNA as a template.

3. DNA Sequencing:

- The PCR products are purified and sequenced using a DNA sequencing service.

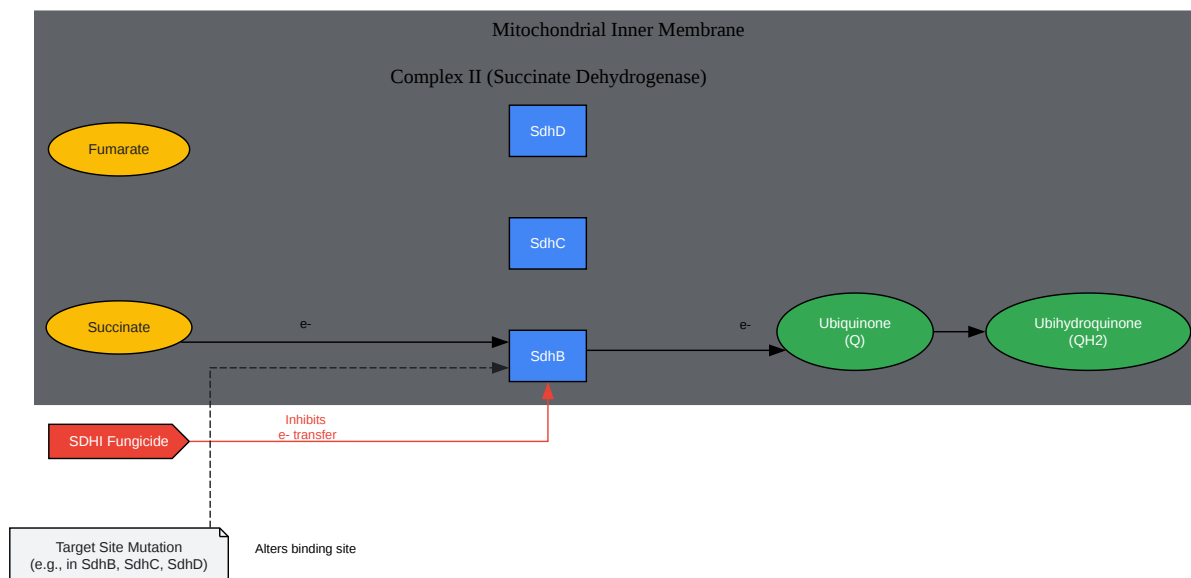
4. Sequence Analysis:

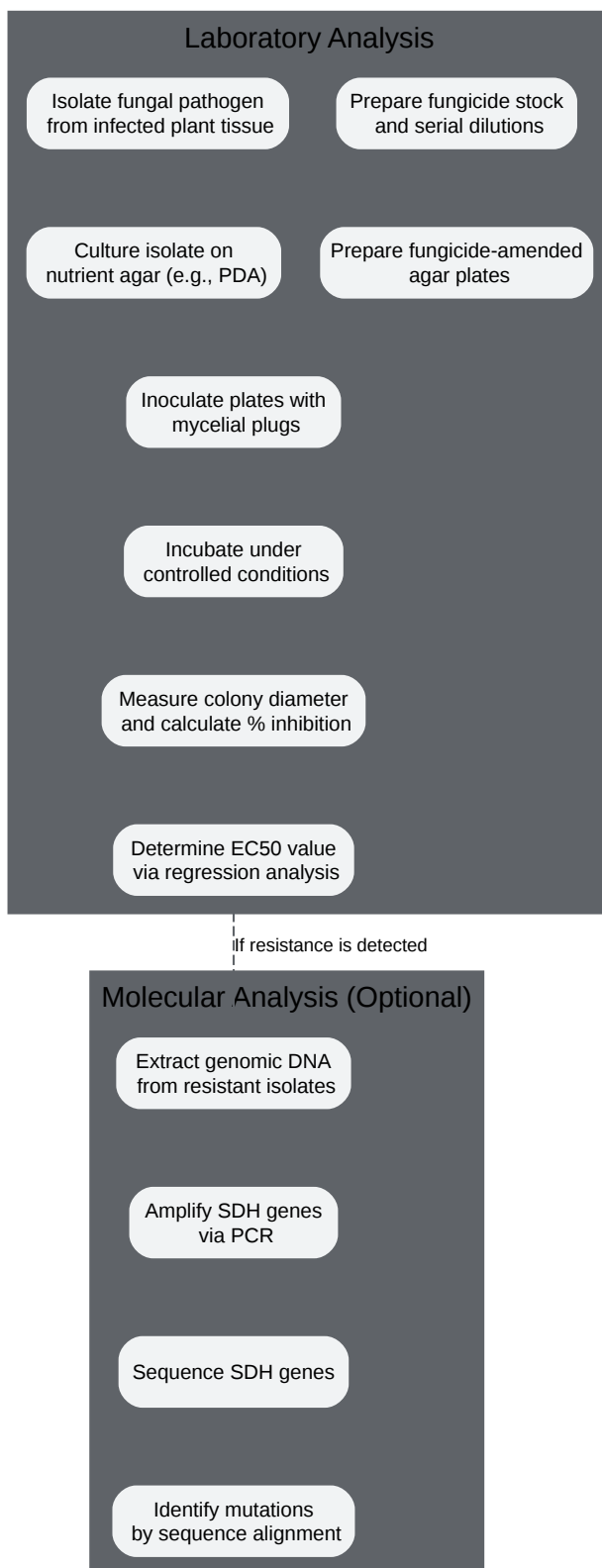
- The obtained DNA sequences are compared to the sequences from sensitive (wild-type) isolates to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Signaling Pathway of SDHI Fungicide Action and Resistance

The following diagram illustrates the mode of action of SDHI fungicides and the mechanism of target-site resistance.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. SDHI Fungicides | FRAC [frac.info]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity of Rhizoctonia spp. to flutolanil and characterization of the point mutation in succinate dehydrogenase con... [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Resistance risk assessment of Rhizoctonia solani to four fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluxapyroxad Resistance Mechanisms in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Baseline Sensitivity and Resistance of Botrytis cinerea to Penthiopyrad in Hebei Province, China [mdpi.com]
- To cite this document: BenchChem. [Cross-Resistance Between Flutolanil and Other SDHI Fungicides: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150245#cross-resistance-studies-between-flutolanil-and-other-sdhi-fungicides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com